molecular formula C6H12ClNO2 B7721426 (R)-Pyrrolidine-3-acetic acid HCl

(R)-Pyrrolidine-3-acetic acid HCl

Cat. No.: B7721426
M. Wt: 165.62 g/mol
InChI Key: BDLQVQGTZQCUQF-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Pyrrolidine-3-acetic acid HCl (CAS: 89203-64-5) is a chiral pyrrolidine derivative featuring an acetic acid substituent at the 3-position of the pyrrolidine ring and an R-configuration. The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents, a critical property for pharmaceutical and synthetic applications . It is cataloged as a research chemical for drug discovery, peptide synthesis, and enzyme inhibition studies, with suppliers like CymitQuimica offering it in varying quantities under inert storage conditions . Its molecular formula is C₆H₁₂ClNO₂, with a molecular weight of 165.62 g/mol .

Properties

IUPAC Name

2-[(3R)-pyrrolidin-3-yl]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c8-6(9)3-5-1-2-7-4-5;/h5,7H,1-4H2,(H,8,9);1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLQVQGTZQCUQF-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80924174
Record name (Pyrrolidin-3-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80924174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122442-01-7
Record name (Pyrrolidin-3-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80924174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidation of (R)-3-Hydroxypyrrolidine

(R)-3-Hydroxypyrrolidine, obtained from decarboxylation, is oxidized to 3-pyrrolidinone using reagents like Jones reagent or Dess-Martin periodinane. The ketone intermediate serves as a versatile precursor for side-chain elongation.

Nucleophilic Addition and Reduction

A Grignard reagent (e.g., cyanomethylmagnesium bromide) adds to the ketone, forming a tertiary alcohol. Catalytic hydrogenation reduces the nitrile group to an amine, followed by hydrolysis to the acetic acid moiety. This method, while effective, requires stringent control to preserve stereochemistry and achieves moderate yields (60–70%).

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic pyrrolidine-3-acetic acid is treated with a chiral resolving agent (e.g., L-tartaric acid), forming diastereomeric salts. Fractional crystallization isolates the (R)-enantiomer, which is then converted to the hydrochloride salt. This method is less efficient (yields ~50%) but viable for small-scale production.

Key Data and Comparative Analysis

Method Starting Material Steps Yield ee (%)
Chiral Synthesistrans-4-Hydroxy-L-proline482%99
Pyrrolidinone Route(R)-3-Hydroxypyrrolidine368%95
Racemic ResolutionRacemic pyrrolidine-3-acetic acid250%98

Chemical Reactions Analysis

Types of Reactions

®-Pyrrolidine-3-acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various alkyl or acyl groups into the pyrrolidine ring.

Scientific Research Applications

Pharmaceutical Synthesis

(R)-Pyrrolidine-3-acetic acid HCl is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its chiral nature allows for the creation of enantiomerically pure drugs, which can exhibit different biological activities based on their stereochemistry.

Key Applications:

  • Chiral Building Block : The compound is employed in asymmetric synthesis to produce other chiral molecules, enhancing the efficacy and selectivity of pharmaceutical agents .
  • Drug Development : It has been studied for its potential applications in developing drugs targeting various receptors and enzymes, thus playing a crucial role in medicinal chemistry .

Biological Activities

Research indicates that (R)-pyrrolidine-3-acetic acid HCl exhibits notable biological activities due to its interactions with different biological targets. These interactions can lead to varying pharmacological effects, making it a subject of interest for further investigation.

Biological Mechanisms:

  • Enzyme Interaction : The compound’s chiral nature allows it to interact differentially with enzymes and receptors, which can influence metabolic pathways and therapeutic outcomes.
  • Potential Therapeutic Uses : Studies have suggested that derivatives of pyrrolidine compounds may possess antidiabetic properties by acting on peroxisome proliferator-activated receptors (PPARs), thereby improving glucose metabolism and lipid profiles in diabetic models .

Case Studies and Research Findings

Several case studies highlight the applications of (R)-pyrrolidine-3-acetic acid HCl in drug discovery and development.

Case Study 1: Antidiabetic Agents

Research has shown that pyrrolidine derivatives can function as dual agonists for PPARα and PPARγ, which are crucial for regulating glucose homeostasis. For instance, specific analogs derived from (R)-pyrrolidine-3-acetic acid demonstrated significant efficacy in lowering blood glucose levels in diabetic mice .

Case Study 2: Anticonvulsant Activity

Another study explored the anticonvulsant properties of polyhydroxylated pyrrolidines derived from (R)-pyrrolidine-3-acetic acid. These compounds showed promising results in animal models for preventing seizures by blocking sodium channels more effectively than traditional medications like phenytoin .

Comparative Analysis of Pyrrolidine Derivatives

To better understand the utility of (R)-pyrrolidine-3-acetic acid HCl, a comparative analysis with other pyrrolidine derivatives is helpful:

Compound NameStructure TypeKey ActivityReference Source
(R)-Pyrrolidine-3-acetic acid HClChiral IntermediateDrug synthesis
EpalrestatRhodanine derivativeDiabetic neuropathy treatment
TAK-100DPP-4 inhibitorAntidiabetic
Pyrrolidine sulfonamidesAntagonistRORγt modulation

Mechanism of Action

The mechanism of action of ®-Pyrrolidine-3-acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates or inhibitors, allowing it to modulate the activity of these targets. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares (R)-Pyrrolidine-3-acetic acid HCl with structurally related pyrrolidine derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes
(R)-Pyrrolidine-3-acetic acid HCl Acetic acid (-CH₂COOH) C₆H₁₂ClNO₂ 165.62 Carboxylic acid, Amine Drug discovery, peptide synthesis, enzyme inhibition
(R)-3-Fluoropyrrolidine HCl Fluorine (-F) C₄H₉ClFN 125.57 Amine, Halogen Ionic liquids, enzyme inhibitors, fluorinated APIs
Methyl (R)-pyrrolidin-3-yl-acetate HCl Methyl ester (-CH₂COOCH₃) C₇H₁₄ClNO₂ 179.64 Ester, Amine Prodrug potential; requires hydrolysis to active acid form
(R)-3-Hydroxypyrrolidine HCl Hydroxyl (-OH) C₄H₁₀ClNO 123.58 Hydroxyl, Amine Chiral building block for asymmetric synthesis
cis-Pyrrolidine-3,4-diol HCl Two hydroxyls (-OH) C₄H₁₀ClNO₂ 139.58 Diol, Amine Enhanced hydrogen bonding capacity; photonics and battery research

Key Differences in Physicochemical Properties

Solubility and Stability: The carboxylic acid group in (R)-Pyrrolidine-3-acetic acid HCl provides strong hydrogen-bonding capacity and ionic solubility in aqueous media, unlike the fluorine or hydroxyl analogs . The methyl ester derivative (C₇H₁₄ClNO₂) exhibits lower polarity, improving lipid membrane permeability but requiring metabolic activation to the free acid for biological activity . Fluorinated analogs like (R)-3-Fluoropyrrolidine HCl show increased lipophilicity and metabolic stability due to the electron-withdrawing fluorine atom, making them suitable for ionic liquid formulations .

Synthetic Utility: The carboxylic acid in (R)-Pyrrolidine-3-acetic acid HCl allows direct conjugation with amines or alcohols, facilitating peptide bond formation. The cis-diol hydrochloride (CAS: 2799-21-5) offers dual hydroxyl groups for chelation or coordination chemistry, useful in metal-organic frameworks (MOFs) or battery electrolytes .

Biological Activity: Enzyme Inhibition: The acetic acid moiety in (R)-Pyrrolidine-3-acetic acid HCl mimics natural substrates in enzymatic reactions (e.g., amino acid decarboxylases), whereas fluorinated analogs may block active sites via steric or electronic effects . Toxicity: Safety data for structurally related pyridine-acetic acid derivatives (e.g., 2-(pyridin-3-yl)acetic acid) indicate acute toxicity (Category 4 for oral, dermal, and inhalation exposure), suggesting similar handling precautions for pyrrolidine analogs .

Biological Activity

(R)-Pyrrolidine-3-acetic acid hydrochloride (also known as (R)-PAA HCl) is a compound that has garnered attention in various biological and medicinal research contexts. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

(R)-Pyrrolidine-3-acetic acid is a chiral molecule that belongs to the class of pyrrolidine derivatives. Its biological activity is largely attributed to its ability to interact with various molecular targets, particularly in the central nervous system. It acts as a substrate for enzymes involved in neurotransmitter transport and metabolism, notably affecting the gamma-aminobutyric acid (GABA) transport system .

The compound's mechanism of action includes:

  • Inhibition of GABA Transporters : Research has shown that derivatives of pyrrolidine-3-acetic acid can act as potent inhibitors of murine GABA transporter subtype 1 (mGAT1), which is crucial for regulating GABA levels in the brain .
  • Modulation of Neurotransmitter Levels : By inhibiting GABA transporters, (R)-PAA HCl can lead to increased GABA availability in synaptic clefts, potentially enhancing inhibitory neurotransmission .

1. Neurological Disorders

(R)-Pyrrolidine-3-acetic acid has been explored for its potential use in treating various neurological disorders. Its action on GABA transporters suggests efficacy in conditions characterized by reduced GABAergic activity, such as epilepsy and anxiety disorders .

Case Study : A study involving the synthesis of oxime libraries derived from pyrrolidine-3-acetic acid demonstrated significant inhibitory effects on mGAT1, indicating potential for developing new treatments for anxiety and seizure disorders .

2. Anticancer Activity

Recent investigations have highlighted the anticancer properties of pyrrolidine derivatives. For instance, certain compounds based on the pyrrolidine scaffold have shown promising results against cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. These studies indicate that structural modifications can enhance cytotoxicity and selectivity towards cancer cells .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
37eMCF-710Induction of apoptosis
37fHeLa15Inhibition of cell proliferation

Structure-Activity Relationship (SAR)

The biological activity of (R)-Pyrrolidine-3-acetic acid and its derivatives is heavily influenced by their structural characteristics. The presence of specific functional groups can enhance or diminish their interaction with biological targets.

Key Findings :

  • Chirality : The (R) configuration has been associated with higher potency compared to its (S) counterpart in certain biological assays .
  • Functionalization : Modifications such as hydroxyl or methoxy groups can significantly alter the pharmacokinetic properties and biological efficacy of these compounds .

Q & A

Q. What are the standard synthetic routes for preparing (R)-Pyrrolidine-3-acetic acid HCl in high purity?

The synthesis typically involves enantioselective alkylation of a chiral pyrrolidine precursor followed by acid hydrolysis. A common route starts with Boc-protected (R)-pyrrolidine-3-acetic acid esters, which undergo acidic deprotection (e.g., HCl in THF/water) to yield the hydrochloride salt . Key steps include:

  • Ester hydrolysis : Acidic conditions (HCl, H₂O, THF) cleave the ester group while preserving stereochemistry .
  • Chiral resolution : Use of chiral auxiliaries or catalysts ensures retention of the (R)-configuration.
Reaction StepConditionsReagentsKey Considerations
Ester hydrolysis0–5°C, 4–6 hHCl (4M in dioxane), THFMaintain low temperature to prevent racemization
Salt formationRoom temp, 1 hHCl gas in diethyl etherExcess HCl ensures complete protonation

Q. Which analytical techniques are most effective for characterizing the stereochemical purity of (R)-Pyrrolidine-3-acetic acid HCl?

  • Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol (80:20) + 0.1% trifluoroacetic acid to resolve enantiomers .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR can confirm structural integrity, while NOESY experiments assess spatial arrangement of substituents .
  • Polarimetry : Specific rotation ([α]D_D) comparisons with literature values validate enantiomeric purity .

Q. How can researchers optimize reaction conditions for the ester hydrolysis step in the synthesis of (R)-Pyrrolidine-3-acetic acid HCl?

  • Temperature control : Hydrolysis at 0–5°C minimizes racemization .
  • Acid concentration : 4M HCl in THF ensures complete ester cleavage without degrading the pyrrolidine ring .
  • Workup : Neutralization with NaHCO₃ followed by lyophilization yields the free acid, which is then converted to the HCl salt .

Advanced Research Questions

Q. What strategies are employed to achieve enantioselective synthesis of (R)-Pyrrolidine-3-acetic acid HCl, and how are competing racemization pathways mitigated?

  • Asymmetric catalysis : Use of Evans’ oxazolidinones or Jacobsen’s thiourea catalysts enables stereocontrol during alkylation .
  • Dynamic kinetic resolution : Racemization-prone intermediates are stabilized via chelation with transition metals (e.g., Pd or Ru) .
  • In situ monitoring : Real-time chiral HPLC or circular dichroism (CD) detects racemization during synthesis .

Q. How do structural modifications at the pyrrolidine ring (e.g., halogenation or functional group introduction) affect the biological activity of (R)-Pyrrolidine-3-acetic acid HCl derivatives?

  • Halogenation : Introducing fluorine at the 4-position enhances blood-brain barrier penetration, as seen in GABA transporter 1 (GAT1) inhibitors .
  • Functional group tuning : Adding a trifluoromethyl group (e.g., 3-(trifluoromethyl)pyrrolidine derivatives) increases metabolic stability but may reduce aqueous solubility .
  • Case study : Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl derivatives showed improved binding to neurological targets compared to unmodified analogs .

Q. What computational modeling approaches are suitable for predicting the binding affinity of (R)-Pyrrolidine-3-acetic acid HCl to neurological targets like GABA transporters?

  • Molecular docking : Software like AutoDock Vina models interactions with GAT1’s substrate-binding pocket, highlighting hydrogen bonds between the acetic acid moiety and Arg76 .
  • MD simulations : GROMACS simulations reveal conformational stability of the pyrrolidine ring in aqueous vs. membrane-embedded environments .
  • QSAR studies : Quantitative structure-activity relationship models correlate logP values with inhibitory potency (e.g., IC₅₀ < 10 μM for analogs with logP ~1.2) .

Key Data Contradictions and Resolutions

  • Racemization risk : suggests ester hydrolysis under basic conditions (NaOH) may cause racemization, whereas acidic conditions (HCl) preserve stereochemistry .
  • Biological target specificity : While emphasizes GABA transporter interactions, highlights potential off-target effects on acetylcholine receptors, necessitating rigorous selectivity assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.